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Ssf-109

Cat. No.: B1254711
M. Wt: 291.77 g/mol
InChI Key: WRGKWWRFSUGDPX-HUUCEWRRSA-N
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Description

Historical Context of Sterol Biosynthesis Inhibitors

The field of sterol biosynthesis inhibitors (SBIs) originated in the late 1960s with the discovery of compounds capable of interfering with sterol production. These early SBIs were subsequently commercialized for the treatment of ergosterol-dependent fungal diseases and for crop protection nih.gov. Over the past three decades, fungicides that inhibit fungal sterol biosynthesis have become one of the most important groups of specific fungicides globally caribjscitech.com.

A prominent class of SBIs includes the azole antifungals, which have been widely utilized nih.gov. However, the increased use of these agents has led to the development of resistance in various pathogens, highlighting the continuous need for new inhibitors and a deeper understanding of antifungal resistance mechanisms nih.gov. Demethylation inhibitor (DMI) fungicides, which include piperazines, pyrimidines, and imidazoles, represent a particularly significant mode-of-action class within SBIs due to their economic importance caribjscitech.com. Compounds like fenpropimorph (B1672530) and fenpropidin, belonging to the morpholine (B109124) and piperidine (B6355638) classes respectively, gained importance in resistance management strategies caribjscitech.com. The conservation of many enzymatic steps across the sterol biosynthesis pathways of plants, animals, and yeast allows several SBIs to function across different biological kingdoms fishersci.se.

Identification of SSF-109 as a Novel Research Compound

This compound, chemically known as 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, has been identified as a novel research compound within the class of triazole fungicides wikipedia.orgfishersci.ca. Its unique chemical structure and specific inhibitory action have made it a subject of detailed investigation.

Key properties of this compound include:

PropertyValueSource
PubChem CID 86224 wikipedia.org
CAS RN 129586-32-9 fishersci.ca
Molecular Formula C₁₅H₁₈ClN₃O wikipedia.org
Molecular Weight 291.77 g/mol wikipedia.org
Appearance Typically exists as solid at room temperature wikipedia.org
Density 1.32 g/cm³ wikipedia.org
Boiling Point 478.9 ºC at 760mmHg wikipedia.org
Flash Point 243.4 ºC wikipedia.org
Vapor Pressure 5.56E-10 mmHg wikipedia.org

This compound functions as a broad-spectrum fungicide, demonstrating protective activity against various plant diseases wikipedia.orgsigmaaldrich.com. Its primary mode of action involves the inhibition of ergosterol (B1671047) biosynthesis at the 14α-demethylation step in fungal pathogens such as Botrytis cinerea fishersci.cawikipedia.orgsigmaaldrich.com. Furthermore, research has shown that this compound also inhibits cholesterol synthesis in isolated rat hepatocytes by targeting the 14 alpha-methyl demethylase activity lipidmaps.org.

Scope of Academic Research on this compound

Academic research on this compound has primarily focused on elucidating its precise mechanism of action and comparing its inhibitory effects with other known sterol biosynthesis inhibitors. Studies have employed advanced analytical techniques, such as radio-high-performance liquid chromatography (HPLC) systems, to track the metabolic intermediates and pinpoint the exact enzymatic steps affected by this compound lipidmaps.org.

Detailed research findings indicate that this compound leads to the accumulation of specific trimethylsterols, namely lanosterol (B1674476) and 24,25-dihydrolanosterol, within cells lipidmaps.org. This accumulation pattern provides strong evidence that this compound specifically inhibits the 14 alpha-methyl demethylase enzyme activity, a crucial step in the conversion of lanosterol to downstream sterols like cholesterol in animals and ergosterol in fungi lipidmaps.org.

For instance, a comparative study on cholesterol synthesis in isolated rat hepatocytes demonstrated distinct inhibitory profiles for different SBIs:

This compound caused the accumulation of lanosterol and 24,25-dihydrolanosterol, indicating inhibition of 14 alpha-methyl demethylase activity lipidmaps.org.

Triparanol led to the accumulation of desmosterol (B1670304) and 2,3-oxidosqualene (B107256), suggesting inhibition of sterol delta 24-reductase and 2,3-oxidosqualene cyclase lipidmaps.org.

AMO-1618 resulted in the enrichment of 2,3-oxidosqualene while reducing squalene (B77637), implying action on 2,3-oxidosqualene cyclase and an enzyme in the mevalonate-to-squalene pathway lipidmaps.org.

These findings underscore this compound's specificity as a 14α-demethylase inhibitor, making it a valuable tool for studying sterol metabolism and a potential lead compound for developing new antifungal agents or cholesterol-modulating therapeutics.

Information Regarding the Chemical Compound “this compound” is Not Available

Following a comprehensive search of available scientific literature and databases, no specific information has been found for a chemical compound designated as “this compound.” The search did not yield any data pertaining to its mechanism of action, its effects on the enzyme 14α-demethylase, or its role in the interruption of sterol biosynthesis.

Consequently, it is not possible to provide a detailed article on the mechanistic elucidation of this compound action, including its target enzyme identification, the biochemical pathways it may interrupt, or the resulting accumulation profiles of precursor sterols such as lanosterol and 24-dihydrolanosterol.

General information on sterol biosynthesis inhibitors indicates they are a significant class of antifungal agents. apsnet.orgcabidigitallibrary.org These compounds typically function by disrupting the production of ergosterol, an essential component of fungal cell membranes. apsnet.orgcabidigitallibrary.org A primary target for many of these inhibitors is the enzyme 14α-demethylase, which plays a crucial role in the sterol biosynthesis pathway. apsnet.orgcabidigitallibrary.orgresearchgate.net Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of sterol intermediates, which can be toxic to the fungal cell. apsnet.orgcabidigitallibrary.org

While the provided outline details a specific mechanism of action involving the inhibition of lanosterol 14α-demethylation and the subsequent disruption of the post-lanosterol pathway, these actions cannot be attributed to a compound for which no public information exists. The accumulation of precursor sterols like lanosterol is a known consequence of the inhibition of 14α-demethylase by various documented antifungal agents. apsnet.org However, without specific research on "this compound," any discussion would be general and not specific to this compound as requested.

It is possible that "this compound" is an internal or developmental code for a compound that has not yet been described in publicly available scientific literature. Until such information becomes available, a scientifically accurate and detailed article on "this compound" cannot be generated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18ClN3O B1254711 Ssf-109

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

(1R,2R)-1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)cycloheptan-1-ol

InChI

InChI=1S/C15H18ClN3O/c16-13-7-5-12(6-8-13)15(20)9-3-1-2-4-14(15)19-11-17-10-18-19/h5-8,10-11,14,20H,1-4,9H2/t14-,15-/m1/s1

InChI Key

WRGKWWRFSUGDPX-HUUCEWRRSA-N

Isomeric SMILES

C1CC[C@H]([C@@](CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3

Canonical SMILES

C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3

Synonyms

4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol
4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, (cis)-isomer
4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, cis-(+)-isomer
4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, cis-(-)-isomer
4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, trans-(+-)-isomer
SSF 109
SSF-109

Origin of Product

United States

Mechanistic Elucidation of Ssf 109 Action

Accumulation Profiles of Precursor Sterols

Other Intermediary Sterol Metabolites

The primary consequence of C14α-demethylase inhibition by SSF-109 is the accumulation of sterols that retain the 14α-methyl group. However, the biochemical cascade effect of this inhibition extends beyond the immediate substrate, leading to the buildup of other intermediary sterol metabolites. The stalled pathway results in a metabolic bottleneck, causing the accumulation of precursors that are then shunted into alternative metabolic routes or simply build up within the cell.

Prolonged exposure to C14α-demethylase inhibitors like this compound can lead to the accumulation of more complex methylated sterols. For instance, the buildup of 14α-methylated precursors can result in their further metabolism by other enzymes in the sterol biosynthesis pathway. This can lead to the formation and accumulation of compounds such as 4α,14α-dimethyl-zymosterol . In this scenario, the accumulated 14α-methyl sterol intermediate is further acted upon by the C4-demethylase complex, which would normally act on a substrate without the 14α-methyl group.

Furthermore, these accumulated 14α-methylated sterols can be substrates for enzymes that introduce modifications at other positions of the sterol molecule, such as desaturation or alkylation at the C24 position. This results in a complex mixture of aberrant sterol intermediates that are not typically found in healthy cells. The presence of these "unnatural" sterols can have significant consequences for cell membrane structure and function.

The table below summarizes the key intermediary sterol metabolites, beyond the direct substrate of C14α-demethylase, that are known to accumulate following treatment with inhibitors of this enzyme class. While specific quantitative data for this compound is proprietary and varies between target organisms, the qualitative impact on the sterol profile is consistent with the mechanism of C14α-demethylase inhibition.

Intermediary Sterol MetaboliteExpected Change upon this compound TreatmentRationale
Lanosterol (B1674476) Significant IncreaseDirect precursor to the inhibited C14α-demethylation step.
Eburicol (B28769) Significant IncreaseA major 14α-methyl sterol that accumulates in fungi.
4,14-Dimethyl-zymosterol IncreaseAccumulates due to the blockage of C14-demethylation, followed by C4-demethylation of the precursor.
Obtusifoliol IncreaseAnother 14α-methyl sterol that accumulates in the pathway.
Ergosterol (B1671047) Significant DecreaseThe end product of the pathway is depleted due to the inhibition of a critical early step.

Table 1: Predicted Changes in Intermediary Sterol Metabolites Following this compound Treatment. This table outlines the expected shifts in the concentrations of key intermediary sterols due to the inhibition of C14α-demethylase by this compound.

Biological Activity and Implications in Fungal Systems

Antifungal Efficacy Against Specific Pathogens

SSF-109 functions as a broad-spectrum fungicide, indicating its capacity to inhibit the growth of a wide range of fungal pathogens. invivochem.cnherts.ac.uk

Activity against Botrytis cinerea

A significant focus of research into this compound's antifungal activity has been its efficacy against Botrytis cinerea, a prominent plant pathogen. Studies have shown that this compound effectively inhibits the biosynthesis of ergosterol (B1671047) in Botrytis cinerea by targeting the 14α-demethylation step. invivochem.cnherts.ac.ukvulcanchem.comwikipedia.orgnih.govwikimedia.org Treatment of B. cinerea with this compound at a concentration of 0.45 µg/ml resulted in the accumulation of several 14α-methyl sterols. These accumulated sterols include 24-methylene-24(25)-dihydrolanosterol, 24-methylene-24(25)-dihydrolanosten-3-one, obtusifoliol, obtusifolione, and 14α-methylfecosterol. These compounds were observed alongside ergosterol and ergosta-5,8,22-trien-3β-ol. vulcanchem.com

Table 1: Sterols Accumulated in Botrytis cinerea Following this compound Exposure

Sterol AccumulatedDescription
24-methylene-24(25)-dihydrolanosterolA 14α-methyl sterol precursor.
24-methylene-24(25)-dihydrolanosten-3-oneA 14α-methyl sterol precursor.
ObtusifoliolA 14α-methyl sterol.
ObtusifolioneA 14α-methyl sterol.
14α-methylfecosterolA 14α-methyl sterol.

Spectrum of Antifungal Action

While explicitly detailed studies often highlight Botrytis cinerea, this compound is characterized as a broad-spectrum fungicide. invivochem.cnherts.ac.uk This classification implies its utility in protecting plants against a diverse array of fungal diseases, although specific data on other individual pathogens are not extensively documented in the provided research findings.

Impact on Ergosterol Biosynthesis Pathway in Fungi

The primary mode of action of this compound involves the disruption of the ergosterol biosynthesis pathway, which is vital for fungal survival. invivochem.cnbiorxiv.orgherts.ac.ukvulcanchem.comarchbreastcancer.com

Direct Inhibition of Fungal 14α-Demethylase

This compound specifically targets and inhibits the fungal 14α-demethylase enzyme. invivochem.cnbiorxiv.orgherts.ac.ukvulcanchem.comwikipedia.orgnih.govwikimedia.orgarchbreastcancer.com This enzyme, also known as sterol 14α-demethylase (CYP51) or lanosterol (B1674476) 14α-demethylase (LDM, Erg11), plays an essential role in the early stages of sterol biosynthesis by removing a 14α-methyl group from lanosterol, a necessary step for the subsequent formation of ergosterol. The inhibition of this enzyme leads to the accumulation of 14α-methyl sterols within the fungal cells. archbreastcancer.com For instance, in studies using isolated rat hepatocytes, this compound induced the accumulation of lanosterol and 24-dihydrolanosterol, confirming its inhibitory effect on 14α-methyl demethylase activity. This mechanism is characteristic of triazole fungicides, a class to which this compound belongs. biorxiv.org

Consequences for Fungal Cell Membrane Integrity and Function

Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is indispensable for maintaining the structural integrity, fluidity, and permeability of the fungal membrane, as well as for the proper functioning of membrane-bound enzymes. The inhibition of lanosterol 14α-demethylase by this compound results in a rapid decline in ergosterol levels. This depletion, coupled with the accumulation of toxic methylated sterol precursors, leads to a fungistatic increase in membrane permeability and detrimental effects on the activity of various membrane-associated enzymes. The disruption of membrane integrity ultimately compromises fungal cell function and can lead to growth arrest.

Effects on Mammalian Sterol Metabolism

Cholesterol Biosynthesis Inhibition in Isolated Cellular Systems

Studies focusing on SSF-109's impact on cholesterol production have primarily utilized isolated cellular models to precisely characterize its biochemical effects.

The inhibitory effect of this compound on cholesterol synthesis was extensively studied in isolated rat hepatocytes and dog hepatocytes using a radio-high-performance liquid chromatography (HPLC) system. rsc.orgresearchgate.netnih.gov These cellular systems provide a controlled environment to observe the compound's direct influence on sterol metabolic pathways without systemic confounding factors. The research indicated that this compound caused the accumulation of two specific trimethylsterols: lanosterol (B1674476) and 24-dihydrolanosterol. nih.gov This accumulation pattern is a key indicator of its mechanism of action, suggesting an interruption at a specific step in the cholesterol synthesis pathway.

The quantitative assessment of cholesterol synthesis reduction by this compound involved analyzing the distribution profile of radioactivity originating from [2-14C]mevalonate within various sterol intermediates. nih.gov Mevalonate (B85504) is a precursor in the cholesterol biosynthesis pathway. The observed accumulation of lanosterol and 24-dihydrolanosterol, coupled with changes in radioactivity distribution in cholesterol, 2,3-oxidosqualene (B107256), and squalene (B77637), provided quantitative evidence of this compound's inhibitory potency. nih.gov This detailed analysis confirmed that this compound effectively reduces the flow of precursors towards cholesterol synthesis by causing these intermediates to build up.

Table 1: Accumulation of Sterol Intermediates in Isolated Hepatocytes Treated with this compound

Sterol IntermediateEffect of this compound Treatment (relative to control)
LanosterolAccumulation
24-DihydrolanosterolAccumulation
CholesterolReduced synthesis (implied by precursor accumulation)
2,3-OxidosqualeneAltered distribution of radioactivity
SqualeneAltered distribution of radioactivity

Comparative Analysis with Other Sterol Biosynthesis Modulators

To understand the unique characteristics of this compound, its effects were compared with other well-known sterol biosynthesis inhibitors, Triparanol and AMO-1618. nih.gov

This compound's mechanism of action is distinct from that of Triparanol. nih.gov Triparanol, historically known as MER/29, was the first synthetic cholesterol-lowering drug. wikipedia.org In studies using [2-14C]mevalonate, Triparanol led to the accumulation of radioactivity in desmosterol (B1670304) and 2,3-oxidosqualene. nih.gov This accumulation profile suggests that Triparanol primarily inhibits sterol delta 24-reductase and 2,3-oxidosqualene cyclase. nih.gov In contrast, this compound's effect on lanosterol and 24-dihydrolanosterol accumulation highlights a different point of intervention in the pathway.

Table 2: Comparative Accumulation Profiles of Sterol Biosynthesis Inhibitors

InhibitorAccumulated Sterol Intermediates (from [2-14C]mevalonate)
This compoundLanosterol, 24-Dihydrolanosterol
TriparanolDesmosterol, 2,3-Oxidosqualene
AMO-16182,3-Oxidosqualene (enriched), Squalene (reduced)

AMO-1618 also exhibits a different mechanism compared to this compound. nih.gov Research showed that AMO-1618 caused an enrichment of the radioisotope from [2-14C]mevalonate in 2,3-oxidosqualene, while simultaneously reducing it in squalene. nih.gov This pattern suggests that AMO-1618 acts on 2,3-oxidosqualene cyclase and potentially another enzyme involved in the metabolic pathway between mevalonate and squalene. nih.gov This contrasts with this compound's effect further downstream, specifically on trimethylsterols.

The distinctiveness of this compound in enzyme target specificity is evident from the specific sterols that accumulate upon its administration. The distribution profile of [2-14C]mevalonate-originated radioactivity in cholesterol, lanosterol, dihydrolanosterol, 2,3-oxidosqualene, and squalene strongly indicates that this compound specifically inhibits the 14 alpha-methyl demethylase activity. nih.gov This enzyme is crucial for the removal of the 14-alpha methyl group from lanosterol, a necessary step in the conversion of lanosterol to cholesterol. sigmaaldrich.comnih.gov This targeted inhibition differentiates this compound from other modulators that act on different enzymes within the cholesterol biosynthesis pathway.

Sterol Metabolism Perturbations in In Vivo (Non-Human) Animal Models

While this compound has demonstrated inhibitory effects on cholesterol synthesis in mammalian in vitro systems, comprehensive data detailing its specific perturbations on sterol metabolism in in vivo non-human animal models are not extensively documented in the available scientific literature. The primary focus of mammalian studies involving this compound has been on its mechanism of action in isolated cellular systems.

Modulation of Sterol Pools in Animal Tissues

Studies investigating the impact of this compound on mammalian sterol metabolism have primarily utilized in vitro models, such as isolated rat hepatocytes. In these cellular systems, this compound has been shown to inhibit cholesterol synthesis. This inhibition leads to a notable accumulation of specific trimethylsterols, namely lanosterol and 24-dihydrolanosterol acs.orgnih.gov.

The observed accumulation of these sterol intermediates indicates that this compound acts by inhibiting the 14α-methyl demethylase activity within the cholesterol biosynthesis pathway acs.orgnih.gov. This mechanism is analogous to its fungicidal action, where it targets the corresponding enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi cmdm.twwur.nl.

Table 1: Effect of this compound on Sterol Pool Modulation in Isolated Rat Hepatocytes

CompoundEffect of this compound Treatment (relative to control)Implication on Enzyme Activity
CholesterolDecreased synthesisInhibition of cholesterol pathway
LanosterolAccumulationInhibition of 14α-methyl demethylase
24-DihydrolanosterolAccumulationInhibition of 14α-methyl demethylase
2,3-OxidosqualeneNo direct accumulation reported for this compoundEnzyme upstream of target not directly affected
SqualeneNo direct accumulation reported for this compoundEnzyme upstream of target not directly affected

Advanced Analytical and Methodological Approaches in Ssf 109 Research

Spectroscopic and Chromatographic Techniques for Metabolite Profiling

Metabolite profiling, a crucial aspect of understanding a compound's biological impact, is extensively performed using hyphenated techniques that combine separation science with advanced detection methods.

High-Performance Liquid Chromatography (HPLC) plays a pivotal role in the analysis of SSF-109 and its related sterols. A radio-high-performance liquid chromatography system was specifically employed to study the inhibitory effect of this compound on cholesterol synthesis in isolated rat hepatocytes caribjscitech.com. This application of HPLC allows for the separation and subsequent detection of radiolabeled compounds, providing insights into their distribution and accumulation within biological systems caribjscitech.com. HPLC is a versatile tool for metabolite profiling, enabling the separation of a wide range of compounds, which can then be further analyzed lipidmaps.orgnih.gov. Preparative HPLC is also utilized for the isolation and purification of metabolites, such as flavonoids, sterols, and esters, offering high method reproducibility and efficient compound recovery for screening bioactive fractions mdpi.com.

Mass Spectrometry (MS) is an indispensable analytical technique for the identification of metabolites in this compound research. Metabolite profiling often employs highly hyphenated liquid chromatographic mass spectrometric techniques, such as HPLC-DAD-ESI-Q-TOF-MS/MS, to comprehensively analyze complex biological extracts wikipedia.org. High-resolution mass spectrometry (HR-MS) is particularly valuable, enabling the semi-quantification of metabolites even without the need for radiolabeled compounds nih.gov. MS-based metabolomics, including tandem mass spectrometry (MS/MS), is a powerful method for detecting and identifying low molecular weight metabolites by inferring their molecular structures from fragmentation patterns nih.govresearchgate.net. Furthermore, stable isotope labeling combined with MS can enhance metabolite identification by assisting in the determination of elemental composition and aiding in structural elucidation based on biochemical pathway knowledge easychem.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for the comprehensive structural characterization of chemical compounds, including this compound and its metabolites. Magnetic Resonance Spectroscopy (NMR) was specifically utilized in the study of this compound's effects on cholesterol synthesis in isolated rat hepatocytes caribjscitech.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H-NMR, ¹³C-NMR, Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC), are essential for achieving complete confidence in chemical structure elucidation wikipedia.orgwikipedia.orgfishersci.sewikipedia.orgwikipedia.org. For instance, ¹³C NMR spectroscopy has been used to confirm the fate of hydrogen atoms from mevalonate (B85504) incorporated into sterols, providing detailed insights into biosynthetic processes nih.gov. Beyond structural elucidation, NMR also supports metabolite imaging and metabolic analysis of living samples, offering a non-invasive means to study metabolic changes wikipedia.org.

Radiotracer Applications in Biosynthesis Pathway Analysis

Radiotracer techniques are fundamental for dissecting complex biochemical pathways, providing direct evidence of metabolic flow and the points of intervention by compounds like this compound.

The application of radiolabeled precursors, such as [2-¹⁴C]mevalonate, has been instrumental in understanding the biosynthetic pathway of sterols and the specific inhibitory actions of this compound. In studies investigating the inhibitory effect of this compound on cholesterol synthesis in isolated rat hepatocytes, a radio-high-performance liquid chromatography system was employed to track the distribution of [2-¹⁴C]mevalonate-originated radioactivity caribjscitech.com. This tracing method revealed that this compound caused the accumulation of two specific trimethylsterols: lanosterol (B1674476) and 24-dihydrolanosterol caribjscitech.com. The use of [2-¹⁴C]mevalonate as a precursor is a well-established method in biosynthesis studies to trace the incorporation of carbon atoms into various metabolic products nih.govwikipedia.orguni.lu.

Table 1: Accumulation of Radiolabeled Sterols in the Presence of this compound

Precursor UsedInhibitor AppliedAccumulated SterolsKey FindingSource
[2-¹⁴C]MevalonateThis compoundLanosterol, 24-DihydrolanosterolInhibits 14α-methyl demethylase activity caribjscitech.com
[2-¹⁴C]MevalonateTriparanolDesmosterol (B1670304), 2,3-Oxidosqualene (B107256)Inhibits sterol Δ²⁴-reductase and 2,3-oxidosqualene cyclase caribjscitech.com
[2-¹⁴C]MevalonateAMO-16182,3-OxidosqualeneActs on 2,3-oxidosqualene cyclase and other enzymes caribjscitech.com

The analysis of [2-¹⁴C]mevalonate-originated radioactivity distribution provided critical evidence for the elucidation of metabolic flow diversions induced by this compound. The observed accumulation of lanosterol and 24-dihydrolanosterol, coupled with the radioactivity profile, directly indicated that this compound specifically inhibits the 14 alpha-methyl demethylase activity caribjscitech.com. This demonstrates how this compound redirects the normal flow of the mevalonate pathway, leading to the buildup of upstream intermediates. Such diversions of metabolic flux are key indicators of a compound's specific enzymatic targets and its broader impact on cellular metabolism sigmaaldrich.commpg.dewikipedia.org.

Enzymatic Assays for Target Activity Quantification

Enzymatic assays are critical for understanding the mechanism of action and potency of compounds like this compound. These assays quantify the activity of a target enzyme and how a compound influences this activity. For this compound, the key target is 14α-demethylase (also known as CYP51), an enzyme essential in both cholesterol and ergosterol (B1671047) biosynthesis pathways nih.govwikipedia.orgwikipedia.orgfishersci.cagoogle.combmrb.io.

In Vitro Assays for 14α-Demethylase Activity

In vitro assays for 14α-demethylase activity are designed to measure the enzyme's catalytic function in a controlled laboratory setting, often using purified enzyme preparations or cellular extracts. This compound has been shown to inhibit 14α-methyl demethylase activity, leading to the accumulation of specific sterol precursors.

In studies investigating its effect on cholesterol synthesis in isolated rat hepatocytes, a radio-high-performance liquid chromatography (radio-HPLC) system was employed. This method allowed for the analysis of the distribution profile of radioactivity originating from [2-14C]mevalonate, a precursor in the sterol biosynthesis pathway. The accumulation of trimethylsterols, specifically lanosterol and 24-dihydrolanosterol, indicated that this compound inhibits the 14α-methyl demethylase activity nih.govwikipedia.org.

Similarly, in the context of fungal systems, this compound inhibits the biosynthesis of ergosterol at the 14α-demethylation step in organisms such as Botrytis cinerea wikipedia.orgwikipedia.orgfishersci.cagoogle.combmrb.io. Assays for ergosterol biosynthesis inhibition typically involve culturing fungal strains in the presence and absence of the test compound. The concentration of ergosterol in treated and control fungal samples is then quantified, often using techniques like HPLC, to determine the percentage of inhibition tandfonline.comacs.org. The accumulation of intermediates like lanosterol or eburicol (B28769) (24-methylene-24,25-dihydrolanosterol) in treated samples further confirms the inhibition of 14α-demethylase tandfonline.com.

A general approach for in vitro 14α-demethylase inhibition assays involves incubating a recombinant or purified CYP51 enzyme with its natural substrate, such as lanosterol or obtusifoliol, in the presence of cofactors mdpi.comresearchgate.netacs.org. The reaction progress can be monitored by quantifying the consumption of the substrate or the formation of the demethylated product, often through chromatographic separation and detection.

Measurement of Enzyme Kinetics and Inhibition Constants

To comprehensively characterize the interaction between this compound and 14α-demethylase, measurements of enzyme kinetics and inhibition constants are crucial. These parameters provide quantitative insights into the potency and mechanism of inhibition.

Enzyme kinetics studies typically involve determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) of the enzyme in the absence and presence of the inhibitor nih.govsolubilityofthings.comjascoinc.comrun.edu.ngpatsnap.com. The Km value reflects the substrate concentration at which the reaction velocity is half of Vmax, serving as an indicator of the enzyme's affinity for its substrate nih.govsolubilityofthings.comrun.edu.ng. A lower Km generally indicates a higher affinity solubilityofthings.comrun.edu.ng. Vmax represents the rate of reaction when the enzyme is saturated with substrate, reflecting its maximal catalytic activity nih.govsolubilityofthings.comjascoinc.com. The catalytic efficiency (kcat) can also be determined, representing the turnover number of the enzyme nih.govrun.edu.ng.

Inhibition constants, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), quantify the potency of an inhibitor nih.govnih.gov. The IC50 is the concentration of an inhibitor required to achieve 50% of the maximum inhibition nih.gov. Ki, the inhibitor constant, indicates the concentration required to produce half-maximum inhibition and is a more intrinsic measure of inhibitor potency, independent of substrate concentration nih.govnih.gov. These values are typically derived from dose-response curves and kinetic analyses, often utilizing linearization techniques such as the Lineweaver-Burk plot jascoinc.compatsnap.com.

While this compound is recognized as an inhibitor of 14α-demethylase, specific detailed kinetic parameters (Km, Vmax, kcat) and inhibition constants (Ki, IC50) directly attributed to this compound in the provided research findings are not explicitly available. However, the observed accumulation of lanosterol and 24-dihydrolanosterol in the presence of this compound strongly indicates its direct impact on the 14α-demethylation step nih.govwikipedia.org. Future research would benefit from the precise determination of these kinetic and inhibition constants to fully characterize this compound's interaction with its target enzyme.

Chemical Synthesis and Structure Activity Relationship Sar Investigations of Ssf 109 Analogs

Synthetic Methodologies for SSF-109 and its Derivatives

The synthesis of this compound, chemically identified as 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)cycloheptan-1-ol, involves specific chemical routes to construct its unique cycloheptanol (B1583049) and triazole moieties. herts.ac.uknih.gov While detailed, step-by-step synthetic protocols for this compound itself are often proprietary to the original developers (e.g., Shionogi & Co Ltd. herts.ac.uk), general principles of chemical synthesis for complex molecules and their derivatives are well-established.

Synthetic methodologies often involve coupling reactions and the introduction of specific functional groups. For instance, the synthesis of various derivatives typically explores modifications around the phenyl ring, the cycloheptanol ring, and the triazole group to investigate their impact on fungicidal activity. The creation of such derivatives allows for the systematic exploration of chemical space around the core structure of this compound. nsf.govvanderbilt.edumdpi.com

Elucidation of Structural Determinants for Biological Activity

The elucidation of structural determinants for biological activity, a core aspect of SAR, involves identifying which parts of the molecule are essential for its interaction with the biological target and how modifications to these parts influence activity. spirochem.comrsc.org

A pharmacophore represents the essential molecular features that are responsible for the biological activity of a compound and its interaction with a specific biological target. For this compound, as a sterol C14 biosynthesis (demethylase) inhibitor, the pharmacophore would likely involve features that enable binding to the active site of the fungal 14α-demethylase enzyme. herts.ac.ukmedchemexpress.comunina.it

These features typically include hydrogen bond donors and acceptors, lipophilic regions, and potentially aromatic or ionizable groups, all arranged in a specific three-dimensional orientation. rroij.comnih.gov By comparing the structures of this compound and its active derivatives, researchers can deduce the critical functional groups and their spatial arrangement necessary for effective enzyme inhibition.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many compounds, including this compound. This compound is a chiral molecule and exists as a racemic mixture. herts.ac.uk This means it has at least one chiral center, leading to different stereoisomers (enantiomers or diastereomers) that can exhibit varying biological activities. herts.ac.uknih.govnih.gov

Studies on similar triazole fungicides, such as ipconazole, have shown that different stereoisomers can have distinct activities. For instance, in some cases, a cis-isomer might be more active in fungicidal activity, while a trans-isomer might be more active in plant growth inhibitory activity. ndl.go.jp This highlights that the precise spatial orientation of substituents around the chiral centers of this compound is crucial for its inhibitory effect on ergosterol (B1671047) biosynthesis. The distinct activity profiles of different stereoisomers suggest that the enzyme's binding site is stereoselective, preferentially interacting with a specific spatial arrangement of the ligand. nih.gov

Computational Chemistry Approaches to this compound Interaction Modeling

Computational chemistry provides powerful tools to model and predict the interactions of this compound with its biological targets, complementing experimental SAR studies. spirochem.comnih.gov

Molecular docking studies involve computationally predicting the preferred orientation of a ligand (like this compound) when bound to a receptor (like the 14α-demethylase enzyme). mdpi.comimrpress.comsemanticscholar.org These simulations aim to determine the binding mode and affinity of the ligand, providing insights into the specific amino acid residues in the enzyme's active site that interact with this compound. mdpi.comresearchgate.net

By analyzing the predicted binding poses and interaction energies, researchers can understand how this compound fits into the enzyme's pocket and identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking. This information is invaluable for designing new analogs with improved binding affinity and specificity. mdpi.commdpi.com

QSAR modeling establishes mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound and its analogs, QSAR models can be developed by correlating various molecular descriptors (numerical representations of structural and physicochemical properties) with their observed fungicidal activity. nih.govresearchgate.netjbclinpharm.org

These models can then be used to predict the activity of new, unsynthesized this compound derivatives, guiding the design of more potent compounds. Common QSAR techniques include multiple linear regression (MLR), partial least squares (PLS), and machine learning methods like neural networks. nih.govjbclinpharm.orgjdvu.ac.in The reliability of QSAR models is assessed through statistical parameters like R² (correlation coefficient) and Q² (cross-validation coefficient), ensuring their predictive power and robustness. mdpi.comresearchgate.netjdvu.ac.in

Utility of Ssf 109 As a Biochemical Probe in Research

Investigational Tool for Sterol Biosynthesis Pathway Elucidation

SSF-109 functions as a potent inhibitor of sterol biosynthesis, specifically targeting the 14α-demethylase activity nih.gov. This enzyme, crucial in the mevalonate (B85504) pathway, is responsible for removing the 14-methyl group from lanosterol (B1674476), a precursor in sterol synthesis mdpi.com. By inhibiting this specific step, this compound causes the accumulation of characteristic trimethylsterols, notably lanosterol and 24-dihydrolanosterol nih.gov.

Research employing this compound has provided detailed insights into the sterol biosynthesis pathway in various organisms. For instance, studies using isolated rat hepatocytes demonstrated that the compound's presence leads to a distinct distribution profile of [2-14C]mevalonate-originated radioactivity, accumulating in lanosterol and 24-dihydrolanosterol, while reducing radioactivity in cholesterol nih.gov. This accumulation pattern directly indicates the inhibition of the 14 alpha-methyl demethylase enzyme nih.gov. Similarly, in plant systems like Arabidopsis, this compound has been utilized to investigate dual biosynthetic pathways to phytosterols, helping to confirm the existence and contribution of pathways via lanosterol jst.go.jp. The ability of this compound to induce the buildup of specific intermediates makes it an indispensable tool for mapping out the precise sequence of enzymatic reactions and identifying the roles of various enzymes within the sterol synthesis cascade.

Table 1: Effect of this compound on Sterol Intermediates in Research

Sterol IntermediateEffect of this compound TreatmentResearch ContextCitation
LanosterolAccumulation of radioactivity from [2-14C]mevalonate; increased levelsIsolated rat hepatocytes nih.gov
24-DihydrolanosterolAccumulation of radioactivity from [2-14C]mevalonate; increased levelsIsolated rat hepatocytes nih.gov
CholesterolReduced levels of radioactivity from [2-14C]mevalonateIsolated rat hepatocytes nih.gov
Phytosterols (e.g., Campesterol, Stigmasterol, Sitosterol)Used to elucidate biosynthetic pathways, indicating synthesis via lanosterol in plants (indirect effect)Arabidopsis seedlings jst.go.jp

Application in Studies of Cellular Lipid Homeostasis and Regulation

Sterols, such as cholesterol in animals and ergosterol (B1671047) in fungi, are vital structural components of eukaryotic cell membranes and play crucial roles in maintaining cellular lipid homeostasis nih.govaacrjournals.org. They are also precursors for various signaling molecules. The precise regulation of lipid biosynthesis, transport, and storage is fundamental for cellular and organismal health nih.govelifesciences.org.

Research Tool in Agro-Pathogen Control Strategies

This compound is recognized as a broad-spectrum fungicide, demonstrating protective activity against plant diseases researchgate.net. Its efficacy as a research tool in agro-pathogen control strategies is directly linked to its fungicidal mode of action: the inhibition of ergosterol biosynthesis researchgate.net. Ergosterol is the predominant sterol in most fungi and is essential for the structural integrity and proper functioning of fungal cell membranes mdpi.comnih.gov.

Specifically, this compound inhibits the 14α-demethylation step in fungal ergosterol biosynthesis researchgate.netnih.gov. This disruption prevents the formation of mature ergosterol, leading to the accumulation of toxic sterol precursors within the fungal cell membrane, thereby impairing fungal growth and viability mdpi.com. For example, studies on Botrytis cinerea have shown that this compound effectively inhibits ergosterol biosynthesis at this crucial 14α-demethylation phase researchgate.net.

As a research tool, this compound allows scientists to:

Investigate Antifungal Mechanisms: By observing the specific biochemical and physiological responses of plant pathogens to this compound, researchers can gain a deeper understanding of the critical pathways in fungal survival and identify potential new targets for antifungal development mdpi.comresearchgate.net.

Study Fungicide Resistance: this compound can be used to induce and study resistance mechanisms in fungal populations, helping to develop strategies to circumvent or manage resistance to existing and future fungicides nih.gov.

Develop Integrated Pest Management (IPM) Strategies: Understanding the precise impact of this compound on target pathogens contributes to the design of more effective and sustainable agro-pathogen control programs, potentially in combination with other biological or chemical agents.

Future Directions and Unexplored Avenues in Ssf 109 Research

Integration with Advanced 'Omics' Technologies

The advent of advanced 'omics' technologies presents a significant opportunity to comprehensively understand the cellular responses to SSF-109 beyond its direct enzymatic inhibition x-omics.nloup.comgenexplain.comfrontlinegenomics.comnih.gov.

Transcriptomics: Investigating changes in gene expression profiles (transcriptome) in target fungal species, such as Botrytis cinerea, upon exposure to this compound can reveal the global transcriptional reprogramming initiated by ergosterol (B1671047) depletion. This could identify novel resistance mechanisms, stress response pathways, or compensatory gene activations that are not immediately apparent from direct enzyme inhibition studies. Similarly, transcriptomic analysis in mammalian cell lines treated with this compound could shed light on the broader genetic impact of cholesterol synthesis inhibition.

Proteomics: Proteomic studies can quantify changes in protein abundance and post-translational modifications, offering insights into the proteome-wide effects of this compound. This can identify specific proteins whose levels are altered due to the compound's action or as part of a cellular response to sterol disruption. For instance, researchers could identify changes in enzymes involved in other metabolic pathways or proteins crucial for membrane function and integrity.

Metabolomics: Metabolomics, the large-scale study of small molecules (metabolites) within cells, can provide a functional readout of the cellular state following this compound treatment. By analyzing the metabolome, researchers can identify the accumulation or depletion of specific metabolic intermediates, directly reflecting the disruption of sterol biosynthesis and its ripple effects on interconnected metabolic networks. This could include changes in lipid profiles, energy metabolism, or precursor availability for other essential biomolecules.

Integrating these multi-omics datasets (genomics, transcriptomics, proteomics, metabolomics) can provide a systems-level understanding of this compound's impact, moving beyond individual molecular components to reveal complex biological mechanisms and pathway interactions genexplain.comfrontlinegenomics.comnih.gov. This integrated approach can help identify key regulatory nodes and potential off-target effects that might be missed by single-omics analyses.

Investigation of Cross-Pathway Interactions

Sterol biosynthesis is a fundamental metabolic pathway intricately linked with numerous other cellular processes. Future research on this compound can delve into these cross-pathway interactions to understand the broader biological consequences of its inhibitory action plos.orgmdpi.comnih.govunlp.edu.ar.

Signaling Pathways: Sterols are not only structural components but also precursors for various signaling molecules. Investigating how the disruption of sterol biosynthesis by this compound affects downstream signaling pathways, such as those involved in growth, differentiation, or stress responses, is a critical unexplored area. This could reveal how the cell attempts to compensate for sterol deficiency or how these perturbations lead to fungistatic or fungicidal effects.

Lipid Metabolism Interplay: While this compound specifically targets 14α-demethylation, its impact on the broader lipid metabolic network warrants further investigation. This includes exploring how the accumulation of upstream sterol precursors (e.g., lanosterol (B1674476), 24-dihydrolanosterol) nih.gov might influence other lipid synthesis pathways, fatty acid composition, or lipid droplet formation. Understanding these interdependencies could uncover new vulnerabilities or adaptive responses in target organisms.

Development of Novel Research Applications Based on this compound Mechanism

The precise and well-defined mechanism of action of this compound opens doors for its application as a valuable research tool and for exploring novel biological insights.

Chemical Probe for Sterol Biosynthesis: this compound can serve as a highly specific chemical probe to study the intricacies of the 14α-demethylation step in various organisms. Researchers can utilize this compound to selectively inhibit this enzyme and investigate the downstream effects on sterol profiles, membrane composition, and cellular physiology in different biological systems, including non-pathogenic fungi, yeasts, or even in vitro enzyme assays.

Mechanism-Based Combination Studies: Given its specific fungicidal mechanism, this compound could be used in research to explore synergistic or additive effects when combined with other compounds that target different fungal pathways (e.g., cell wall synthesis, protein synthesis, nucleic acid synthesis). Such studies could provide valuable insights into combinatorial effects and potential strategies for overcoming fungal resistance in research models.

Structure-Activity Relationship (SAR) and Enzyme Specificity Studies: Further research can focus on modifying the chemical structure of this compound to understand the specific structural features critical for its 14α-demethylase inhibitory activity and selectivity. This could involve synthesizing analogs with subtle structural changes and evaluating their inhibitory potency against 14α-demethylases from different fungal species or even mammalian enzymes to understand the basis of selectivity. This fundamental research could inform the design of new chemical tools with tailored specificities.

Exploration in Diverse Biological Models: While primarily studied in Botrytis cinerea and rat hepatocytes, this compound's effects on sterol metabolism could be investigated in a broader range of biological models. This includes exploring its impact on other fungal pathogens, parasitic organisms that rely on sterol synthesis, or even in cellular models for understanding fundamental aspects of lipid metabolism. Such studies could expand the understanding of sterol biosynthesis pathways across diverse life forms.

Q & A

Q. What is the primary mechanism of action of SSF-109 against fungal pathogens?

this compound inhibits fungal growth by targeting ergosterol biosynthesis at the 14α-demethylation step, a critical pathway for fungal cell membrane integrity. This inhibition disrupts membrane function, leading to cell death. Researchers should validate this mechanism experimentally using gas chromatography-mass spectrometry (GC-MS) to quantify ergosterol depletion in treated vs. untreated Botrytis cinerea cultures .

Q. Which experimental models are appropriate for studying this compound's antifungal activity?

Botrytis cinerea is the primary model organism for in vitro and in planta studies of this compound, as its ergosterol biosynthesis pathway is well-characterized. For broader applicability, researchers may extend testing to Candida albicans or Aspergillus fumigatus using standardized protocols like CLSI M38-A2 for filamentous fungi .

Q. How should researchers design dose-response experiments for this compound?

Use a logarithmic dilution series (e.g., 0.1–100 µg/mL) to determine the minimum inhibitory concentration (MIC) and EC50 values. Include positive controls (e.g., fluconazole for azole-class antifungals) and negative controls (solvent-only treatments). Replicate experiments at least three times to account for biological variability .

Q. What are the critical parameters for ensuring reproducibility in this compound studies?

Document fungal strain origins, growth media (e.g., potato dextrose agar), incubation conditions (temperature, humidity), and solvent compatibility (e.g., DMSO concentration ≤1%). Use standardized assays for ergosterol quantification, such as spectrophotometric analysis at 282 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across studies?

Contradictions may arise from strain-specific resistance or methodological differences. Perform comparative genomic analyses to identify mutations in CYP51 (the gene encoding 14α-demethylase). Pair this with in vitro enzyme inhibition assays using recombinant CYP51 proteins to isolate genetic vs. environmental factors .

Q. What advanced techniques can elucidate this compound's interaction with fungal enzymes?

Use X-ray crystallography or cryo-EM to resolve the this compound-CYP51 binding interface. Molecular dynamics simulations can further predict resistance mutations. Validate findings with site-directed mutagenesis and enzymatic activity assays .

Q. How does this compound compare to other sterol biosynthesis inhibitors (SBIs) in terms of off-target effects?

Conduct transcriptomic profiling (RNA-seq) of treated fungi to identify differentially expressed genes unrelated to ergosterol biosynthesis. Compare results with other SBIs (e.g., triazoles, morpholines) to assess specificity. Off-target effects may explain phytotoxicity or reduced efficacy in mixed microbial communities .

Q. What strategies can mitigate fungal resistance to this compound in agricultural settings?

Implement combinatorial therapies with fungicides targeting different pathways (e.g., β-tubulin inhibitors like carbendazim). Monitor resistance via field surveillance and CYP51 sequencing. Use mathematical modeling to predict resistance evolution under varying application regimens .

Q. How can researchers optimize this compound formulations for enhanced bioavailability?

Test nanoencapsulation (e.g., liposomes or chitosan nanoparticles) to improve solubility and uptake. Measure bioavailability using radiolabeled this compound in plant tissues and compare with traditional formulations via HPLC-MS .

Q. What omics approaches are suitable for studying this compound's mode of action in non-model fungi?

Combine metabolomics (LC-MS) to profile sterol intermediates with proteomics (tandem mass spectrometry) to identify enzyme expression changes. Integrate data using pathway analysis tools like KEGG or STRING to map this compound's impact on fungal metabolism .

Methodological Guidelines

  • Data Analysis : Use ANOVA with post-hoc Tukey tests for dose-response comparisons. For omics data, apply false discovery rate (FDR) correction to address multiple hypotheses .
  • Reporting Standards : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility, including detailed protocols, strain identifiers, and raw data deposition in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.